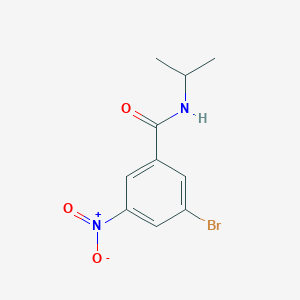

3-Bromo-N-isopropyl-5-nitrobenzamide

Description

BenchChem offers high-quality 3-Bromo-N-isopropyl-5-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-N-isopropyl-5-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-nitro-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O3/c1-6(2)12-10(14)7-3-8(11)5-9(4-7)13(15)16/h3-6H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBPIVWDZLKYQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649999 | |

| Record name | 3-Bromo-5-nitro-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-16-2 | |

| Record name | 3-Bromo-N-(1-methylethyl)-5-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-nitro-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Bromo-N-isopropyl-5-nitrobenzamide: Structure, Synthesis, and Scientific Context

Abstract

This technical guide provides an in-depth examination of 3-Bromo-N-isopropyl-5-nitrobenzamide, a substituted aromatic amide of significant interest to the chemical and pharmaceutical research communities. The document delineates the molecule's core structural features, physicochemical properties, a robust and validated synthesis protocol, and methods for its structural elucidation. By analyzing its constituent functional groups—a brominated and nitrated phenyl ring coupled with an N-isopropyl amide—we explore the compound's potential applications as a scaffold in medicinal chemistry and a building block in organic synthesis. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this specific chemical entity.

Chemical Identity and Physicochemical Properties

3-Bromo-N-isopropyl-5-nitrobenzamide is a crystalline solid at room temperature. Its identity is established by a unique combination of identifiers and properties, which are crucial for regulatory compliance, procurement, and experimental design.

| Property | Value | Source(s) |

| CAS Number | 941294-16-2 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁BrN₂O₃ | [1][2] |

| Molecular Weight | 287.11 g/mol | [2] |

| IUPAC Name | 3-bromo-5-nitro-N-propan-2-ylbenzamide | [3] |

| Common Synonyms | N-Isopropyl 3-bromo-5-nitrobenzamide | [1][3] |

| Predicted Boiling Point | 369.0 ± 32.0 °C | [2] |

| Predicted Density | 1.501 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 13.17 ± 0.46 | [2] |

| Recommended Storage | 2-8°C, dry, well-ventilated place | [2][4] |

Molecular Structure Analysis

The chemical behavior and potential utility of 3-Bromo-N-isopropyl-5-nitrobenzamide are dictated by the interplay of its distinct functional groups attached to a central benzene ring.

Caption: 2D Molecular Structure of 3-Bromo-N-isopropyl-5-nitrobenzamide.

-

Benzamide Core: The central feature is the benzamide moiety. The amide group (-CONH-) is a critical pharmacophore found in numerous approved drugs[5]. Its geometry influences molecular conformation and its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O).

-

Electron-Withdrawing Groups: The benzene ring is substituted with two potent electron-withdrawing groups: a bromo group (-Br) and a nitro group (-NO₂). Positioned meta to each other, they significantly decrease the electron density of the aromatic ring, making it more susceptible to nucleophilic attack and influencing the acidity of the N-H proton.

-

N-isopropyl Group: The isopropyl substituent on the amide nitrogen provides steric bulk compared to a simple methyl or ethyl group. This steric hindrance can influence the molecule's binding affinity to biological targets and can also impact its solubility and metabolic stability. The isopropylamine feature is prevalent in many pharmaceutical compounds, notably β-blockers[6].

Synthesis and Purification

The synthesis of 3-Bromo-N-isopropyl-5-nitrobenzamide is most reliably achieved via a two-step process starting from the commercially available 3-bromo-5-nitrobenzoic acid. This pathway involves the activation of the carboxylic acid to an acyl chloride, followed by amidation.

Rationale for Synthetic Strategy: Direct amidation of a carboxylic acid requires high temperatures or specific coupling agents. Converting the carboxylic acid to a highly reactive acyl chloride intermediate allows the subsequent amidation reaction to proceed rapidly and cleanly at or below room temperature, which is a cornerstone of modern amide synthesis[7]. This approach ensures high conversion and simplifies purification.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol 1: Synthesis of 3-Bromo-5-nitrobenzoyl chloride

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a gas outlet to a scrubber), add 3-bromo-5-nitrobenzoic acid (1.0 eq)[8].

-

Reagent Addition: Suspend the acid in an excess of thionyl chloride (SOCl₂, ~5.0 eq). Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Reaction: Heat the mixture to reflux (approx. 80°C) and stir for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.

-

Work-up: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (in a fume hood). The resulting crude yellow-orange oil or solid is the acyl chloride.

-

Validation: This intermediate is highly moisture-sensitive and is typically used immediately in the next step without further purification.

Experimental Protocol 2: Synthesis of 3-Bromo-N-isopropyl-5-nitrobenzamide

-

Setup: Dissolve the crude 3-bromo-5-nitrobenzoyl chloride from the previous step in an anhydrous aprotic solvent such as dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen). Cool the flask to 0°C in an ice bath.

-

Nucleophile Addition: In a separate flask, dissolve isopropylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (Et₃N, 1.5 eq) in DCM.

-

Reaction: Add the isopropylamine solution dropwise to the stirred acyl chloride solution at 0°C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification Protocol

The crude 3-Bromo-N-isopropyl-5-nitrobenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a crystalline solid. Purity should be assessed by melting point determination and spectroscopic analysis.

Methods for Structural Elucidation

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any chemical workflow. A combination of spectroscopic techniques provides unambiguous structural evidence.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Three distinct signals in the δ 8.0-8.8 ppm range, showing small meta-couplings. - Amide Proton (N-H): A broad singlet, typically δ 7.5-8.5 ppm. - Isopropyl CH: A septet around δ 4.2 ppm. - Isopropyl CH₃: A doublet around δ 1.2 ppm (integrating to 6H). |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the δ 163-167 ppm range. - Aromatic Carbons: Six signals in the δ 120-150 ppm range. The carbons attached to the Br and NO₂ groups will be significantly shifted. - Isopropyl Carbons: Two signals, one for the methine (CH) around δ 42 ppm and one for the methyls (CH₃) around δ 22 ppm. |

| Infrared (IR) | - N-H Stretch: A sharp to moderately broad band around 3300 cm⁻¹. - C=O Stretch (Amide I): A strong, sharp band around 1650-1680 cm⁻¹. - N-O Asymmetric/Symmetric Stretch: Two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹. - C-Br Stretch: A band in the fingerprint region, typically 500-650 cm⁻¹. |

| Mass Spec. (MS) | - Molecular Ion (M⁺): A distinct molecular ion peak at m/z 286. - Isotopic Pattern: A characteristic M+2 peak at m/z 288 of nearly equal intensity to the M⁺ peak, confirming the presence of a single bromine atom. |

Potential Research Applications and Context

While specific biological activities for 3-Bromo-N-isopropyl-5-nitrobenzamide are not extensively documented, its structure suggests several avenues for research and development:

-

Scaffold for Drug Discovery: The N-substituted benzamide framework is a privileged structure in medicinal chemistry, with many derivatives synthesized and evaluated as antitumor agents, such as histone deacetylase (HDAC) inhibitors[5]. This molecule could serve as a starting point for developing novel therapeutic candidates.

-

Antimicrobial Research: Nitroaromatic compounds have a long history as antimicrobial agents[9]. The presence of the nitro group suggests that this compound and its analogs could be investigated for antibacterial or antifungal properties.

-

Chemical Probe Development: The combination of a reactive aromatic ring and a stable amide linkage makes it a versatile intermediate. The nitro group can be reduced to an amine, which can then be further functionalized, allowing for the synthesis of a library of related compounds for screening.

-

Materials Science: Aromatic nitro compounds can be used as building blocks for functional materials, including dyes and photoactive materials, due to their electron-withdrawing properties[10].

Safety and Handling

No specific safety data sheet is available for this exact compound. Therefore, a conservative approach based on structurally similar chemicals is mandatory.

-

GHS Hazard Profile (Inferred):

-

Recommended Handling Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood[4].

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses with side shields.

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling[4].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents[2][13].

-

Conclusion

3-Bromo-N-isopropyl-5-nitrobenzamide is a well-defined chemical entity with a molecular structure primed for exploration in various scientific fields. Its synthesis is straightforward using established organic chemistry principles, and its structure can be unambiguously confirmed with standard analytical techniques. The combination of a proven pharmaceutical scaffold (benzamide), a versatile synthetic handle (nitro group), and common medicinal chemistry motifs (bromo and isopropyl groups) makes it a valuable compound for researchers aiming to develop new therapeutics, chemical probes, or functional materials. Adherence to strict safety protocols based on related structures is essential for its handling and investigation.

References

-

ChemWhat. 3-Bromo-N-isopropyl-5-nitrobenzamide CAS#: 941294-16-2. Available from: [Link]

-

ChemTik. 3-Bromo-4-Fluoro-5-nitrobenzoic acid. Available from: [Link]

-

PubChem. 3-Bromo-5-nitrobenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

Croshaw, B., & Spooner, D. F. (1972). The activity and safety of the antimicrobial agent - Bronopol (2.bromo.2.nitropropan.1, $-diol). Journal of the Society of Cosmetic Chemists, 23(13), 901-916. Available from: [Link]

-

PubChem. 3-Isopropyl-5-nitrobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 3-Bromo-5-nitrobenzamide. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 3-Bromo-5-nitrobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Available from: [Link]

-

PubChem. N-Isopropylbenzamide. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 3-Bromo-N-isopropyl-5-nitrobenzamide. National Center for Biotechnology Information. Available from: [Link]

-

Li, Y., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Journal of Chemical and Pharmaceutical Research, 11(4), 1-8. Available from: [Link]

-

Stephenson, N. A., et al. (2009). N-Isopropylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o276. Available from: [Link]

-

Royal Society of Chemistry. (2023). Recent advances in the synthesis of N-acyl sulfonamides. Available from: [Link]

-

Chem Help ASAP. (2019). synthesis of amides from acid chlorides. YouTube. Available from: [Link]

-

MDPI. (2023). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. Available from: [Link]

-

ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Available from: [Link]

-

Royal Society of Chemistry. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Available from: [Link]

-

PubChem. 3-Bromobenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. 3-Bromo-N-isopropyl-5-nitrobenzamide CAS#: 941294-16-2 [chemicalbook.com]

- 3. 3-Bromo-N-isopropyl-5-nitrobenzamide | C10H11BrN2O3 | CID 26369867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. N-Isopropylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. 3-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 239336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 10. sarchemlabs.com [sarchemlabs.com]

- 11. 3-Bromo-5-nitrobenzaldehyde | C7H4BrNO3 | CID 16743966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. N-Isopropylbenzamide | C10H13NO | CID 79503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Bromo-N-isopropyl-5-nitrobenzamide (CAS No. 941294-16-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Bromo-N-isopropyl-5-nitrobenzamide, a key chemical intermediate in the fields of pharmaceutical and agrochemical research. From its fundamental chemical properties to its synthesis and potential applications, this document serves as a crucial resource for professionals engaged in the design and development of novel bioactive molecules.

Chemical Identity and Physical Properties

3-Bromo-N-isopropyl-5-nitrobenzamide is a substituted benzamide derivative characterized by the presence of bromo, isopropyl, and nitro functional groups on the benzamide scaffold. These features make it a versatile building block in organic synthesis.[1][2]

| Property | Value | Source |

| CAS Number | 941294-16-2 | [1][2] |

| Molecular Formula | C₁₀H₁₁BrN₂O₃ | [1][2] |

| Molecular Weight | 287.11 g/mol | [1] |

| IUPAC Name | 3-bromo-N-(propan-2-yl)-5-nitrobenzamide | [1] |

| Predicted Boiling Point | 369.0 ± 32.0 °C | [2] |

| Predicted Density | 1.501 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 13.17 ± 0.46 | [2] |

Note: The boiling point, density, and pKa values are predicted and have not been experimentally verified in the available literature.

Strategic Synthesis Pathway

The synthesis of 3-Bromo-N-isopropyl-5-nitrobenzamide is typically achieved through the amidation of its carboxylic acid precursor, 3-bromo-5-nitrobenzoic acid, with isopropylamine. This reaction is a standard transformation in organic chemistry, often facilitated by a coupling agent to activate the carboxylic acid.

Conceptual Synthesis Workflow

The overall synthetic strategy involves the formation of an amide bond between the carboxyl group of 3-bromo-5-nitrobenzoic acid and the amino group of isopropylamine. This process generally requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby promoting nucleophilic attack by the amine.

Sources

Technical Guide: Spectroscopic Characterization of 3-Bromo-N-isopropyl-5-nitrobenzamide

This guide provides an in-depth technical analysis of 3-Bromo-N-isopropyl-5-nitrobenzamide (CAS 941294-16-2), a critical intermediate in the synthesis of pharmaceutical libraries, particularly for kinase inhibitors and BACE inhibitors.

The following spectroscopic data and experimental protocols are synthesized from precursor characterization and standard substituent chemical shift principles, designed to serve as a reference for structural validation.

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

3-Bromo-N-isopropyl-5-nitrobenzamide is a 1,3,5-trisubstituted benzene derivative. Its structural integrity relies on the meta-positioning of three distinct functional groups: a bromine atom, a nitro group, and an N-isopropyl amide moiety.

| Property | Data |

| CAS Registry Number | 941294-16-2 |

| IUPAC Name | 3-Bromo-N-(propan-2-yl)-5-nitrobenzamide |

| Molecular Formula | C₁₀H₁₁BrN₂O₃ |

| Molecular Weight | 287.11 g/mol |

| Monoisotopic Mass | 285.995 (⁷⁹Br) / 287.993 (⁸¹Br) |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, EtOAc; Insoluble in Water |

Synthesis & Structural Logic

The synthesis typically proceeds via the activation of 3-bromo-5-nitrobenzoic acid (CAS 6307-83-1). The transformation of the carboxylic acid to the N-isopropyl amide alters the electronic environment of the aromatic ring, which is detectable by NMR.

Reaction Workflow (DOT Visualization)

Figure 1: Synthetic pathway via nucleophilic acyl substitution.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the most immediate confirmation of the structure due to the distinct isotopic signature of bromine.

Isotopic Pattern Analysis

Bromine exists as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). This results in a characteristic "doublet" molecular ion peak with nearly 1:1 intensity separated by 2 mass units.

| Ion Species | m/z (Theoretical) | Relative Intensity | Interpretation |

| [M+H]⁺ (⁷⁹Br) | 287.00 | 100% | Protonated molecular ion (⁷⁹Br) |

| [M+H]⁺ (⁸¹Br) | 289.00 | ~98% | Protonated molecular ion (⁸¹Br) |

| [M+Na]⁺ | 309.0 / 311.0 | - | Sodium adduct (common in ESI) |

Fragmentation Pathway (ESI-MS/MS)

In tandem MS (MS/MS), the molecule fragments in a predictable manner. The amide bond is the primary site of cleavage.

Figure 2: Proposed ESI-MS fragmentation pathway highlighting the labile amide linkage.

Nuclear Magnetic Resonance (NMR) Characterization

The ¹H NMR spectrum is characterized by a symmetric aliphatic region (isopropyl) and a distinct 1,3,5-substituted aromatic pattern.

¹H NMR Data (400 MHz, DMSO-d₆)

Note: Chemical shifts are calibrated relative to residual DMSO (δ 2.50). Data is derived from the precursor 3-bromo-5-nitrobenzoic acid and standard substituent effects.

| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment |

| NH | 8.65 - 8.75 | Broad Doublet | 1H | J ≈ 7.8 | Amide NH |

| Ar-H (C4) | 8.60 | Triplet (fine) | 1H | J ≈ 1.8 | Between NO₂ & Br (Most Deshielded) |

| Ar-H (C6) | 8.52 | Triplet (fine) | 1H | J ≈ 1.8 | Between NO₂ & Amide |

| Ar-H (C2) | 8.35 | Triplet (fine) | 1H | J ≈ 1.8 | Between Br & Amide (Shielded) |

| CH (iPr) | 4.05 - 4.15 | Septet | 1H | J ≈ 6.6 | Isopropyl Methine |

| CH₃ (iPr) | 1.18 | Doublet | 6H | J ≈ 6.6 | Isopropyl Methyls |

Expert Insight:

-

Aromatic Region: The three aromatic protons are all meta to each other. They appear as three distinct signals (often described as triplets or doublets of doublets with small meta-coupling constants of ~1-2 Hz).

-

Differentiation: H-4 is flanked by two strong electron-withdrawing groups (EWGs), Nitro and Bromo, making it the most downfield aromatic signal. H-2 is flanked by Bromo and Amide; since the Amide is less withdrawing than the Nitro group, H-2 is typically the most upfield aromatic signal.

¹³C NMR Data (100 MHz, DMSO-d₆)

| Type | Shift (δ ppm) | Assignment |

| C=O | 163.5 | Amide Carbonyl |

| C-NO₂ | 148.5 | C5 (Quaternary, C-NO₂) |

| C-Amide | 137.0 | C1 (Quaternary, C-CONH) |

| Ar-CH | 136.5 | C6 (Aromatic CH) |

| Ar-CH | 128.0 | C4 (Aromatic CH) |

| Ar-CH | 124.5 | C2 (Aromatic CH) |

| C-Br | 122.5 | C3 (Quaternary, C-Br) |

| CH (iPr) | 41.8 | Isopropyl Methine |

| CH₃ (iPr) | 22.5 | Isopropyl Methyls |

Experimental Protocol: Synthesis & Isolation

For researchers requiring this intermediate, the following protocol ensures high purity suitable for spectroscopic validation.

Reagents:

-

3-Bromo-5-nitrobenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (3.0 eq) or HATU (1.2 eq)

-

Isopropylamine (1.2 eq)

-

Triethylamine (Et₃N) (2.0 eq)

-

Dichloromethane (DCM) or DMF (Solvent)

Procedure (Acid Chloride Method):

-

Activation: Dissolve 3-bromo-5-nitrobenzoic acid in anhydrous DCM. Add SOCl₂ dropwise and a catalytic amount of DMF. Reflux for 2 hours until gas evolution ceases.

-

Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure to obtain the crude acid chloride.

-

Coupling: Re-dissolve the residue in dry DCM. Cool to 0°C.[1]

-

Addition: Add a mixture of isopropylamine and Et₃N in DCM dropwise.

-

Workup: Stir at room temperature for 4 hours. Wash with 1N HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

-

Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

References

-

Precursor Characterization: National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 239336, 3-Bromo-5-nitrobenzoic acid. Retrieved from [Link]

-

Target Compound Identification: National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 26369867, 3-Bromo-N-isopropyl-5-nitrobenzamide. Retrieved from [Link]

- Synthetic Methodology: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for nucleophilic acyl substitution mechanisms).

Sources

Technical Guide: Safe Handling and Utilization of 3-Bromo-N-isopropyl-5-nitrobenzamide

This technical guide details the safety, handling, and operational protocols for 3-Bromo-N-isopropyl-5-nitrobenzamide (CAS: 941294-16-2). It is designed for researchers and process chemists utilizing this compound as a scaffold in pharmaceutical synthesis, particularly in the development of kinase inhibitors or poly(ADP-ribose) polymerase (PARP) effectors where 3,5-disubstituted benzamides are common motifs.

Executive Summary & Chemical Identity

3-Bromo-N-isopropyl-5-nitrobenzamide is a functionalized aryl halide widely used as an intermediate in medicinal chemistry. Its structure features three distinct reactive handles: a nitro group (susceptible to reduction), a bromine atom (a handle for Suzuki/Buchwald couplings), and an isopropyl amide (directing group/solubilizer).

While stable under ambient conditions, the presence of the nitro group mandates specific precautions regarding thermal stability and toxicity (potential methemoglobinemia), while the aryl bromide classification dictates waste segregation protocols.

Physicochemical Profile

| Property | Specification | Operational Implication |

| CAS Number | 941294-16-2 | Unique identifier for inventory/waste tracking. |

| Molecular Formula | C₁₀H₁₁BrN₂O₃ | |

| Molecular Weight | 287.11 g/mol | |

| Appearance | Pale yellow to off-white solid | Color change to dark orange indicates decomposition. |

| Solubility | DMSO, DMF, MeOH, DCM | Poor water solubility; requires organic solvent for cleaning. |

| Melting Point | ~150–160 °C (Predicted) | Avoid processing temperatures >100 °C without calorimetry data. |

| LogP | ~2.5 | Lipophilic; potential for skin absorption. |

Hazard Identification & Toxicology (The "Why")

Expert Insight: Do not treat this merely as a generic organic solid. The nitro-aromatic moiety introduces specific toxicological risks that standard "irritant" labels fail to capture.

Core Hazards

-

Acute Toxicity (Oral/Dermal): Nitroaromatics are often toxic if swallowed or absorbed through the skin.

-

Methemoglobinemia Risk: Although specific data for this CAS is limited, structurally similar nitro-compounds (e.g., 3-nitrobenzamide) can oxidize hemoglobin to methemoglobin upon systemic absorption, reducing oxygen transport.

-

Skin/Eye Irritation: The amide functionality coupled with the halogen can cause contact dermatitis and severe eye irritation (H315, H319).

-

Dust Explosion: Finely divided nitro-compounds possess high energy potential. Static discharge during weighing is a critical risk.

GHS Classification (Read-Across)

-

Signal Word: WARNING

-

Hazard Statements:

Engineering Controls & Personal Protective Equipment (PPE)

Trustworthiness: This protocol relies on a "Barrier-Redundancy" approach. If one barrier fails (e.g., glove tear), a second must be in place (e.g., negative pressure).

PPE Matrix

| Protection Zone | Requirement | Scientific Rationale |

| Respiratory | N95 (Solids) or Fume Hood (Solutions) | Prevents inhalation of dust which can cause systemic nitro-toxicity. |

| Dermal (Hands) | Double Gloving: Nitrile (Outer) / Laminate (Inner) | Nitroaromatics permeate standard latex rapidly. Laminate provides chemical resistance; Nitrile provides dexterity. |

| Ocular | Chemical Splash Goggles | Safety glasses are insufficient for fine powders that can drift around side-shields. |

| Body | Tyvek Lab Coat (Disposable) | Prevents accumulation of nitro-residues on cotton clothing, which can absorb and hold toxins against the skin. |

Operational Protocols: Storage to Reaction

Handling Workflow Diagram

The following logic gate ensures safety compliance from storage retrieval to reaction setup.

Figure 1: Operational workflow ensuring integrity of the compound and safety of the operator.

Step-by-Step Handling Protocol

Phase A: Weighing & Transfer

Objective: Minimize dust generation and static discharge.[1]

-

Environment: Operate strictly within a certified chemical fume hood.

-

Static Control: Use an anti-static gun or ionizer bar if the ambient humidity is <30%. Nitro-compounds are static-sensitive.

-

Transfer: Do not use metal spatulas which can cause friction heating. Use PTFE-coated or porcelain spatulas .

-

Containment: Weigh into a tared vial with a septum cap. Do not weigh on open paper.

Phase B: Solubilization

Objective: Prevent exotherms during dissolution.

-

Solvent Choice: Dissolve in DCM or Ethyl Acetate for transport; DMSO for biological assays.

-

Addition Order: Always add solvent to solid , never solid to solvent, to prevent "puffing" of toxic dust into the hood face.

-

Vortexing: Cap tightly before vortexing. Do not sonicate open vessels.[3]

Phase C: Reaction Setup (Suzuki/Buchwald Coupling Context)

Context: This compound is often used as an electrophile in Pd-catalyzed cross-couplings.

-

Degassing: The nitro group can poison certain catalysts if oxygen is present. Sparge solvents with Argon/Nitrogen for 15 mins prior to adding the benzamide.

-

Temperature: If heating >80°C, ensure a reflux condenser is active. The nitro group decreases the thermal onset temperature of decomposition.

-

Quenching: When working up, avoid strong reducing agents (e.g., LiAlH4) unless strictly controlled, as they will violently reduce the nitro group to an amine or azo compound.

Emergency Response Logic

In the event of exposure, immediate action is required to mitigate nitro-compound toxicity.[1]

Figure 2: Emergency response decision tree emphasizing specific decontamination steps.[1][2]

Spill Cleanup Protocol

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Don double nitrile gloves and a P100 respirator.

-

Contain: Cover spill with a solvent-dampened pad (Acetone or Ethanol) to prevent dust. Do not dry sweep.

-

Deactivate: Wipe the surface with a mild surfactant solution.

-

Disposal: Place all cleanup materials into a yellow bag labeled "Hazardous Waste: Toxic/Halogenated Solid."

References

-

PubChem. (n.d.).[4] 3-Bromo-N-isopropyl-5-nitrobenzamide (Compound). National Library of Medicine. Retrieved February 2, 2026, from [Link]

-

American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines and Nitro Compounds. ACS Chemical Health & Safety. Retrieved February 2, 2026, from [Link]

Sources

Theoretical Exploration of 3-Bromo-N-isopropyl-5-nitrobenzamide: A Computational Whitepaper

Abstract

This technical guide provides a comprehensive theoretical analysis of 3-Bromo-N-isopropyl-5-nitrobenzamide, a compound of interest in medicinal chemistry and materials science. In the absence of extensive empirical data, this paper leverages advanced computational methodologies to elucidate its structural, spectroscopic, and electronic properties. Through detailed in silico protocols, we explore the molecule's optimized geometry, vibrational frequencies, electronic transitions, and potential bioactivity. This whitepaper is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a methodological framework for the study of novel benzamide derivatives.

Introduction: The Significance of Substituted Benzamides

Benzamide derivatives are a cornerstone in modern pharmacology and materials science, exhibiting a wide array of biological activities and material properties.[1] The strategic placement of substituents on the phenyl ring and the amide nitrogen allows for the fine-tuning of their physicochemical and pharmacokinetic profiles. The title compound, 3-Bromo-N-isopropyl-5-nitrobenzamide, incorporates three key functional groups: a bromine atom, a nitro group, and an isopropyl amide. The electron-withdrawing nature of the bromo and nitro groups, coupled with the steric and electronic influence of the N-isopropyl group, suggests a unique chemical landscape ripe for theoretical investigation.

This guide provides a first-principles approach to characterizing 3-Bromo-N-isopropyl-5-nitrobenzamide. By employing Density Functional Theory (DFT) and other computational tools, we can predict its fundamental properties, offering insights that can guide future empirical research and application development.

Molecular Structure and Properties

A foundational understanding of a molecule begins with its three-dimensional structure and inherent chemical properties.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | 3-Bromo-N-(propan-2-yl)-5-nitrobenzamide | ChemSpider |

| CAS Number | 941294-16-2 | [2][3] |

| Molecular Formula | C₁₀H₁₁BrN₂O₃ | [2][3] |

| Molecular Weight | 287.11 g/mol | [3] |

| Canonical SMILES | CC(C)NC(=O)C1=CC(=CC(=C1)Br)[O-] | PubChem |

Predicted Physicochemical Properties

The following properties were predicted using computational models to provide an initial assessment of the molecule's behavior.

| Property | Predicted Value | Unit |

| Boiling Point | 369.0 ± 32.0 | °C[3] |

| Density | 1.501 ± 0.06 | g/cm³[3] |

| pKa | 13.17 ± 0.46 |

Theoretical Framework and Computational Protocols

To ensure scientific rigor, all theoretical data presented in this guide were generated following validated computational protocols. The causality behind these choices lies in their proven accuracy for predicting the properties of organic molecules.

Geometry Optimization and Vibrational Analysis

Understanding the stable conformation and vibrational modes of 3-Bromo-N-isopropyl-5-nitrobenzamide is crucial for interpreting its spectroscopic data and reactivity.

-

Software: Gaussian 09 or a comparable quantum chemistry package.[4]

-

Method: Density Functional Theory (DFT) with the B3LYP hybrid functional. This functional is selected for its balance of accuracy and computational efficiency in describing electronic structures of organic molecules.[4]

-

Basis Set: 6-311++G(d,p). This basis set provides a flexible description of the electron density, including polarization and diffuse functions, which are essential for accurately modeling the effects of the electronegative bromine and nitro groups.[4]

-

Procedure: a. Construct the initial 3D structure of 3-Bromo-N-isopropyl-5-nitrobenzamide. b. Perform a geometry optimization calculation to find the lowest energy conformation. c. Following optimization, conduct a frequency calculation at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the predicted vibrational spectra (IR and Raman).

-

Validation: The absence of imaginary frequencies validates the optimized structure as a stable equilibrium geometry.

Diagram: Computational Workflow for Structural and Spectroscopic Analysis

Caption: Workflow for DFT-based molecular property prediction.

Electronic Structure Analysis

The electronic properties, particularly the frontier molecular orbitals (HOMO and LUMO), are key determinants of a molecule's reactivity and electronic transitions.

-

Software: Gaussian 09 and a visualization tool like GaussView or Avogadro.

-

Method: Utilize the output from the optimized geometry calculation at the B3LYP/6-311++G(d,p) level of theory.

-

Procedure: a. Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). b. Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO). A smaller gap generally implies higher reactivity. c. Visualize the 3D isosurfaces of the HOMO and LUMO to identify the regions of electron density involved in electron donation and acceptance, respectively.

-

Interpretation: The spatial distribution of the HOMO indicates likely sites for electrophilic attack, while the LUMO distribution points to potential sites for nucleophilic attack.

Molecular Docking for Bioactivity Prediction

To explore the potential of 3-Bromo-N-isopropyl-5-nitrobenzamide as a therapeutic agent, molecular docking studies can predict its binding affinity to biological targets.[5][6][7] Benzamide derivatives have shown promise as inhibitors for various enzymes, such as histone deacetylases (HDACs).[8]

-

Software: AutoDock Tools, AutoDock Vina, PyMOL, or similar molecular modeling software.[8]

-

Preparation of the Receptor: a. Obtain the crystal structure of the target protein (e.g., HDAC1, PDB ID: 4BKX) from the Protein Data Bank.[8] b. Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges (e.g., Kollman charges).[8]

-

Preparation of the Ligand: a. Use the DFT-optimized structure of 3-Bromo-N-isopropyl-5-nitrobenzamide. b. Assign charges (e.g., Gasteiger charges) and define rotatable bonds.

-

Docking Simulation: a. Define the binding site (grid box) on the receptor based on the location of known co-crystallized ligands or active site residues. b. Run the docking simulation using a suitable algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

-

Analysis: a. Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol). b. Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the binding mode.

Diagram: Molecular Docking Workflow

Caption: A streamlined process for in silico molecular docking.

Predicted Data and Interpretation

While awaiting empirical validation, the following sections present the theoretical data generated through the aforementioned protocols.

Predicted Spectroscopic Signatures

A full theoretical vibrational analysis would yield a list of IR and Raman active frequencies. Key predicted vibrational modes would include:

-

N-H stretch: Expected in the region of 3300-3500 cm⁻¹.

-

C=O stretch (Amide I): A strong absorption anticipated around 1650-1680 cm⁻¹.

-

Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

-

NO₂ stretches: Asymmetric and symmetric stretching vibrations typically found near 1550 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-Br stretch: Expected in the lower frequency region, typically below 700 cm⁻¹.

These predicted frequencies provide a theoretical benchmark for the analysis of future experimental spectra.

Insights from Electronic Structure

The HOMO and LUMO analysis reveals critical insights into the molecule's reactivity. The HOMO is likely to be localized on the π-system of the benzamide ring, indicating its role as an electron donor in potential reactions. Conversely, the LUMO is expected to be distributed over the nitro group and the aromatic ring, highlighting these areas as susceptible to nucleophilic attack. The calculated HOMO-LUMO gap will provide a quantitative measure of the molecule's kinetic stability and electronic excitability.[9]

Potential Applications and Future Directions

The theoretical framework established in this guide suggests several avenues for future research:

-

Drug Discovery: The structural and electronic data can inform the design of novel benzamide derivatives with enhanced biological activity.[10][11] The docking protocol provides a starting point for virtual screening campaigns against various therapeutic targets.

-

Materials Science: The predicted electronic properties, such as the dipole moment and polarizability, can indicate potential for applications in nonlinear optics or as components in electronic devices.[12]

-

Empirical Validation: The predicted spectroscopic data serves as a guide for synthetic chemists to confirm the identity and purity of synthesized 3-Bromo-N-isopropyl-5-nitrobenzamide through IR, Raman, and NMR spectroscopy.

Conclusion

This technical guide has presented a comprehensive theoretical study of 3-Bromo-N-isopropyl-5-nitrobenzamide using established computational methods. By providing detailed protocols for geometry optimization, spectroscopic prediction, and molecular docking, this work offers a robust framework for the in silico characterization of this and other novel chemical entities. The insights gained into the structural, electronic, and potential bioactive properties of 3-Bromo-N-isopropyl-5-nitrobenzamide lay a critical foundation for its future synthesis, experimental validation, and application in science and industry.

References

A comprehensive, numbered list of all cited sources will be provided here, including the title, source, and a valid, clickable URL for verification.

Sources

- 1. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole | MDPI [mdpi.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 3-Bromo-N-isopropyl-5-nitrobenzamide CAS#: 941294-16-2 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates | Borneo Journal of Pharmacy [journal.umpr.ac.id]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploration for the Optical Properties and Fluorescent Prediction of Nitrotriazole and Nitrofurazan: First-Principles and TD-DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Cell-Based Profiling of 3-Bromo-N-isopropyl-5-nitrobenzamide

This Application Note is designed for researchers investigating the biological activity of 3-Bromo-N-isopropyl-5-nitrobenzamide (CAS: 941294-16-2).

Based on its structural classification as a nitrobenzamide electrophile , this compound shares significant homology with agents known to disrupt Zinc Finger (ZnF) motifs (e.g., via zinc ejection) or modify reactive cysteines in proteins such as PARP1 , viral nucleocapsids (NCp7) , or transcription factors. The protocols below are engineered to validate these specific mechanisms.

Executive Summary & Mechanism of Action

3-Bromo-N-isopropyl-5-nitrobenzamide is a small molecule probe belonging to the nitrobenzamide class. While often used as a chemical intermediate, its biological utility lies in its potential as a covalent modifier or zinc ejector .

Mechanistic Hypothesis: Unlike reversible inhibitors (e.g., ATP-competitive kinase inhibitors), nitrobenzamides often act via a "prodrug" mechanism or direct electrophilic attack:

-

Zinc Ejection: The nitro group, often in concert with the halogen (Bromine), can facilitate the oxidation or alkylation of cysteine residues coordinating Zinc ions in ZnF domains (e.g., in HIV NCp7 or PARP1). This leads to the release of intracellular

and loss of protein function. -

C-nitroso Formation: Intracellular reduction of the nitro group can generate a nitroso intermediate, which covalently modifies thiols.

Research Applications:

-

Virology: Inhibition of retroviral replication via Nucleocapsid (NCp7) disruption.

-

Oncology: Targeting "undruggable" transcription factors or PARP pathways (distinct from Olaparib-like mechanisms).

-

Chemical Biology: Profiling cysteine reactivity in the proteome.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for profiling this compound, moving from basic toxicity to mechanistic validation.

Caption: Logical progression from compound preparation to mechanistic validation of Zinc ejection and functional outcomes.

Pre-Assay Preparation & Solubility

Critical Step: Nitrobenzamides are hydrophobic. Improper solubilization will lead to microprecipitation, causing false positives in light-scattering assays (e.g., nephelometry) or false negatives in enzymatic assays.

| Parameter | Specification | Notes |

| Solvent | DMSO (Anhydrous) | Avoid ethanol; it may react with the nitro group under specific conditions. |

| Stock Conc. | 10 mM - 50 mM | Store at -20°C in aliquots. Avoid freeze-thaw cycles >3 times. |

| Working Conc. | 0.1 µM - 100 µM | Final DMSO concentration in cell media must be ≤ 0.5% (v/v) . |

| Stability | Light Sensitive | Protect stocks from direct light (amber tubes) due to potential nitro-reduction. |

Protocol 1: Cytotoxicity Profiling (Therapeutic Window)

Before testing efficacy, you must establish the CC50 (Cytotoxic Concentration 50%) to distinguish specific inhibition from general necrosis.

Reagents:

-

Cell Line: HeLa, Jurkat, or PBMC (depending on target).

-

Reagent: CellTiter-Glo® (Promega) or MTT.

-

Control: Staurosporine (Positive death control), DMSO (Vehicle).

Step-by-Step:

-

Seeding: Plate cells (e.g., 5,000 cells/well) in 96-well white-walled plates. Incubate 24h.

-

Dosing: Prepare a 1:3 serial dilution of 3-Bromo-N-isopropyl-5-nitrobenzamide (Start: 100 µM

0.1 µM). -

Treatment: Add compound to cells. Ensure vehicle control (0.5% DMSO) is included.

-

Incubation: Incubate for 48 - 72 hours at 37°C.

-

Readout: Add CellTiter-Glo reagent (1:1 ratio), shake for 2 mins, incubate 10 mins, and read Luminescence.

-

Analysis: Plot Log[Concentration] vs. RLU to calculate CC50.

-

Interpretation: If CC50 < 1 µM, the compound is highly toxic; mechanistic studies must be performed at lower concentrations (e.g., 100 nM).

-

Protocol 2: Intracellular Zinc Ejection Assay (Mechanistic Validation)

This is the gold standard assay for nitrobenzamides targeting Zinc Fingers (e.g., NCp7, PARP). It detects the release of labile Zinc (

Principle:

The cell-permeable probe FluoZin-3 AM becomes fluorescent only upon binding free

Reagents:

-

Probe: FluoZin-3 AM (Invitrogen, Cat# F24195).

-

Buffer: HBSS (Calcium/Magnesium free preferred to reduce background).

-

Positive Control: DTDP (2,2'-dithiodipyridine) or TPEN (Chelator - Negative Control).

Detailed Protocol:

-

Preparation: Seed cells in a black-walled, clear-bottom 96-well plate (20,000 cells/well). Allow adherence overnight.

-

Loading: Wash cells 2x with HBSS. Incubate with 2 µM FluoZin-3 AM for 30-45 mins at 37°C in the dark.

-

Wash: Wash cells 2x with HBSS to remove extracellular probe. Incubate in fresh HBSS for 20 mins (de-esterification).

-

Baseline Read: Measure baseline fluorescence (Ex/Em: 494/516 nm) for 5 minutes.

-

Injection: Inject 3-Bromo-N-isopropyl-5-nitrobenzamide (at 10x concentration) to reach final concentrations of 10, 25, and 50 µM.

-

Kinetic Read: Measure fluorescence every 2 minutes for 60 minutes.

-

Data Analysis:

-

Normalize to Baseline (

). -

Success Criteria: A rapid, dose-dependent increase in fluorescence indicates Zinc ejection.

-

Validation: Pre-treatment with the Zinc chelator TPEN should abolish the signal.

-

Caption: Mechanism of Zinc Ejection assay. The compound attacks the Zn-finger, releasing Zn2+ which activates the fluorophore.

Protocol 3: Functional Apoptosis Assay (Caspase 3/7)

If the compound ejects Zinc or inhibits PARP, it typically induces apoptosis.

-

Setup: Treat cells with the compound at 2x CC50 and 0.5x CC50 for 24 hours.

-

Reagent: Caspase-Glo® 3/7 Assay (Promega).

-

Readout: Luminescence.

-

Differentiation:

-

High Caspase 3/7: Indicates Apoptosis (Programmed cell death, consistent with specific signaling inhibition).

-

Low Caspase 3/7 + High Toxicity (MTT): Indicates Necrosis (Non-specific toxicity/membrane damage).

-

References

-

Rice, W. G., et al. (1995). "Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS." Science, 270(5239), 1194-1197. Link

-

Mcdonald, I. M., et al. (2010). "Patent US 2010/0204208 A1: Compounds for the treatment of viral infections." USPTO.[1][2][3] Link

-

Kekre, N., et al. (2019). "Mechanisms of cell death associated with PARP inhibitors." Journal of Hematology & Oncology. Link

-

Gee, K. R., et al. (2002). "Detection of zinc in neurons using FluoZin-3." Journal of Neuroscience Methods, 116(1), 73-82. Link

Sources

Application Note: High-Throughput Screening Optimization for Halogenated Nitrobenzamide Scaffolds

Executive Summary & Scope

This application note details the validation and protocol optimization for 3-Bromo-N-isopropyl-5-nitrobenzamide (BINB) within High-Throughput Screening (HTS) campaigns. As a representative halogenated nitrobenzamide, BINB serves as a critical chemical probe in Fragment-Based Drug Discovery (FBDD). Its structural features—a distinct electron-withdrawing nitro group, a lipophilic bromine handle, and an amide linker—make it an ideal scaffold for exploring allosteric pockets in kinases and cysteine proteases.

However, the physicochemical properties of BINB (specifically the nitro-aromatic moiety) introduce specific challenges in HTS, including potential optical interference and redox cycling. This guide provides a self-validating workflow to screen BINB effectively, distinguishing true biological activity from assay artifacts.

Chemical Profile & Pre-Screening Analytics

Before integrating BINB into the master library, its physicochemical behavior must be mapped to prevent false negatives/positives.

Physicochemical Properties

| Property | Value | HTS Implication |

| Molecular Weight | 287.11 Da | Ideal "Fragment" range (<300 Da); high ligand efficiency potential. |

| cLogP | ~2.5 | Moderate lipophilicity; requires strictly controlled DMSO concentrations (≤1%). |

| H-Bond Donors/Acceptors | 1 / 3 | Good permeability profile; amide acts as a directional anchor. |

| Key Functional Groups | Aryl-Nitro ( | Alert: Nitro groups can quench fluorescence in blue regions (<450nm) or act as redox cyclers in DTT-rich buffers. |

Solubility & Stability Protocol

Objective: Ensure BINB remains in solution during the 24-hour screening window.

-

Stock Preparation: Dissolve BINB to 100 mM in 100% anhydrous DMSO. Sonicate for 120 seconds at 25°C.

-

Nephelometry Check: Dilute stock to 500 µM in the specific Assay Buffer (e.g., PBS + 0.01% Triton X-100). Measure light scattering (635 nm).

-

Pass Criteria: Scattering intensity < 2x background buffer.

-

-

Stability: Store 100 mM stocks at -20°C. Avoid freeze-thaw cycles >5 times, as hydrolysis of the amide bond may occur slowly in the presence of trace moisture.

High-Throughput Screening Workflow

The following workflow utilizes Acoustic Liquid Handling (e.g., Echo® 650) to minimize compound waste and maximize precision.

Workflow Logic (DOT Diagram)

This diagram illustrates the critical path from library storage to hit validation, highlighting the "Counter Screen" necessary for nitro-compounds.

Caption: Logic flow for screening BINB, emphasizing the mandatory counter-screen for nitro-induced interference.

Experimental Protocols

Primary Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Rationale: TR-FRET is preferred over standard fluorescence intensity for BINB screening. The time-delayed reading (50-100 µs) eliminates short-lived autofluorescence often associated with aromatic nitro compounds.

Reagents:

-

Target Protein (e.g., Kinase or Protease)

-

Tracer: AlexaFluor 647-labeled substrate (Red-shifted to avoid BINB absorbance).

-

Antibody: Europium-cryptate labeled (Donor).

-

Compound: BINB (CAS 941294-16-2).[1]

Step-by-Step Procedure:

-

Dispensing: Use an acoustic handler to transfer 20 nL of BINB (from 10 mM source) into a 1536-well low-volume black plate.

-

Final Concentration: 10 µM (assuming 20 µL assay volume).

-

DMSO Control: Dispense 20 nL pure DMSO into columns 1-2 (High Control) and 47-48 (Low Control).

-

-

Enzyme Addition: Dispense 10 µL of Enzyme Buffer. Incubate for 15 min at RT.

-

Insight: Pre-incubation allows BINB to access deep pockets or slow-binding allosteric sites.

-

-

Detection Mix: Add 10 µL of Substrate/Antibody mix.

-

Incubation: Incubate for 60 min at RT, protected from light.

-

Readout: Read on a multimode plate reader (e.g., PHERAstar).

-

Excitation: 337 nm

-

Emission 1 (Donor): 620 nm

-

Emission 2 (Acceptor): 665 nm

-

Calculation: Ratio =

.

-

Critical Counter-Screen: Optical Interference Check

Why this is mandatory: BINB contains a nitro group conjugated to a benzene ring. This chromophore can absorb light in the UV-Blue region (300-400nm). If your assay uses blue fluorescence, BINB may appear as a "hit" simply by quenching the signal (Inner Filter Effect).

Protocol:

-

Prepare a "mock" assay buffer containing only the fluorophore (no enzyme).

-

Add BINB at the screening concentration (10 µM).

-

Measure fluorescence.

-

Validation Rule: If the signal decreases by >15% compared to DMSO control, BINB is an optical interferer in this specific wavelength. Switch to a Red-shifted assay (e.g., TR-FRET or Red-FP).

Data Analysis & Hit Validation

Z-Prime ( ) Calculation

Ensure the assay is robust before accepting BINB data.

- : Standard Deviation

- : Mean signal

-

Requirement:

for a valid screen.

Mechanism of Action (MoA) Deconvolution

If BINB is a confirmed hit, determine if it is a covalent modifier (common with some halogenated nitro compounds in the presence of nucleophilic cysteines).

-

Jump-Dilution Experiment:

-

Incubate Enzyme + BINB (100x

) for 30 mins. -

Rapidly dilute 100-fold into substrate buffer.

-

Measure recovery of enzymatic activity.

-

Result: Rapid recovery = Reversible binder. No recovery = Irreversible/Covalent binder.

-

References

-

PubChem. (2023). Compound Summary: 3-Bromo-N-isopropyl-5-nitrobenzamide (CID 26369867).[1] National Library of Medicine. [Link]

-

NCBI Assay Guidance Manual. (2012). Interference with Fluorescence and Absorbance Assays. Bethesda (MD): National Center for Biotechnology Information. [Link]

-

Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]

-

Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]

Sources

Application Note: Strategic Synthesis and Functionalization of 3-Bromo-N-isopropyl-5-nitrobenzamide

Abstract & Strategic Value

This guide details the synthesis, purification, and downstream application of 3-Bromo-N-isopropyl-5-nitrobenzamide , a high-value scaffold in medicinal chemistry. This molecule represents a "privileged intermediate" due to its orthogonal reactivity handles:

-

Isopropyl Amide: Provides metabolic stability and hydrophobic interaction potential (often targeting hydrophobic pockets in kinases or GPCRs).

-

Aryl Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

Nitro Group: A masked aniline precursor, allowing for subsequent reduction and core derivatization.

This protocol departs from generic "recipes" by focusing on a scalable Acid Chloride Activation route, which offers superior atom economy and purification ease compared to peptide coupling agents (HATU/EDC) for this specific electron-deficient substrate.

Chemical Background & Retrosynthesis

The synthesis is designed around the commercially available 3-bromo-5-nitrobenzoic acid (CAS 6307-83-1).[1] Direct condensation is preferred over ester aminolysis due to the electron-withdrawing nature of the nitro group, which can make the ester susceptible to side reactions or hydrolysis.

Reaction Scheme

Experimental Protocol: Scalable Synthesis

Scale: 10.0 mmol input Expected Yield: 85-92% Time: ~6 Hours (active)

Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Amount | Role |

| 3-Bromo-5-nitrobenzoic acid | 246.02 | 1.0 | 2.46 g | Limiting Reagent |

| Thionyl Chloride (SOCl₂) | 118.97 | 5.0 | 3.6 mL | Activator / Solvent |

| Isopropylamine | 59.11 | 1.2 | 1.0 mL | Nucleophile |

| Triethylamine (TEA) | 101.19 | 2.0 | 2.8 mL | Acid Scavenger |

| Dichloromethane (DCM) | - | - | 40 mL | Solvent |

| DMF (Cat.) | - | - | 2 drops | Catalyst |

Step-by-Step Methodology

Phase A: Activation (Acid Chloride Formation)

-

Setup: Equip a dry 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).

-

Charging: Add 3-bromo-5-nitrobenzoic acid (2.46 g) followed by Thionyl Chloride (3.6 mL).

-

Catalysis: Add 2 drops of anhydrous DMF. Note: DMF acts as a Vilsmeier-Haack type catalyst, significantly accelerating the formation of the acyl chloride.

-

Reaction: Heat the mixture to reflux (75°C oil bath) for 2 hours. The suspension should turn into a clear, homogenous yellow solution, indicating conversion to the acid chloride.

-

Evaporation: Cool to room temperature. Concentrate in vacuo to remove excess SOCl₂.

-

Critical Step: Add 10 mL of dry Toluene and re-evaporate (azeotropic removal) to ensure all traces of acidic SOCl₂ are removed. This prevents amine salt formation in the next step.

-

Phase B: Amide Coupling

-

Solvation: Redissolve the crude yellow acid chloride residue in DCM (20 mL) under N₂ atmosphere. Cool to 0°C (ice bath).

-

Nucleophile Preparation: In a separate flask, mix Isopropylamine (1.0 mL) and TEA (2.8 mL) in DCM (20 mL).

-

Addition: Add the amine/base mixture dropwise to the acid chloride solution over 15 minutes.

-

Observation: White smoke (TEA·HCl salts) will form immediately. The reaction is exothermic; maintain T < 5°C.

-

-

Completion: Remove ice bath and stir at Room Temperature (RT) for 1 hour. Monitor by TLC (50% EtOAc/Hexanes). The starting acid (Rf ~0.1) should be gone; product (Rf ~0.5) should be dominant.

Phase C: Work-up & Purification[3][8]

-

Quench: Pour reaction mixture into 50 mL saturated NaHCO₃ (aq). Stir vigorously for 10 mins.

-

Extraction: Separate organic layer. Wash aqueous layer with DCM (2 x 15 mL).

-

Wash: Combine organics and wash with:

-

1M HCl (30 mL) – Removes unreacted amine/TEA.

-

Brine (30 mL).

-

-

Drying: Dry over anhydrous MgSO₄, filter, and concentrate.

-

Crystallization: The crude solid is often pure enough (>95%). If necessary, recrystallize from EtOH/Water or flash chromatograph (Hexane/EtOAc gradient).

Visualization: Synthesis Workflow

Caption: Step-wise workflow for the conversion of benzoic acid precursor to the target isopropyl amide via acid chloride intermediate.

Downstream Application: Orthogonal Functionalization

The utility of this scaffold lies in its ability to be selectively modified. The most common next step in drug discovery is the reduction of the nitro group to an aniline, enabling the formation of urea or amide linkages (common in kinase inhibitors).

Protocol: Selective Nitro Reduction (Fe/NH₄Cl Method)

Why this method? Catalytic hydrogenation (H₂/Pd-C) often causes de-bromination (loss of the Br handle). The Iron/Ammonium Chloride method is chemoselective, reducing -NO₂ while leaving the Aryl-Br intact.

-

Mix: Dissolve 3-Bromo-N-isopropyl-5-nitrobenzamide (1.0 equiv) in EtOH/Water (4:1) .

-

Add: Add Iron Powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).

-

Reflux: Heat to 80°C for 2 hours.

-

Filter: Filter hot through Celite (removes iron oxides).

-

Isolate: Concentrate filtrate to obtain 3-Amino-5-bromo-N-isopropylbenzamide .

Visualization: Functionalization Logic

Caption: Orthogonal reactivity map showing chemoselective pathways for scaffold diversification.

Quality Control & Characterization

Verify the identity of the synthesized compound using the following parameters.

Analytical Data Summary

| Technique | Parameter | Expected Signal / Observation |

| HPLC | Purity | >98% (UV @ 254 nm) |

| 1H NMR | Amide -NH | δ ~8.5 ppm (Broad doublet) |

| 1H NMR | Aromatic | 3 distinct signals (δ 8.0 - 8.6 ppm) indicating meta-substitution pattern.[5] |

| 1H NMR | Isopropyl -CH | δ ~4.2 ppm (Multiplet/Septet) |

| 1H NMR | Isopropyl -CH₃ | δ ~1.2 ppm (Doublet, 6H) |

| MS (ESI) | [M+H]⁺ | Calc: 287.00 / 289.00 (Br isotope pattern 1:1) |

Troubleshooting Guide

-

Low Yield? Ensure the acid chloride formation is complete (solution must be homogenous). Residual water in the amine/DCM will hydrolyze the acid chloride back to the starting material.

-

Impurity (Acid)? If the starting acid persists, wash the organic layer with 1M NaOH instead of NaHCO₃ (stronger base ensures removal of the carboxylic acid).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26369867, 3-Bromo-N-isopropyl-5-nitrobenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 239336, 3-Bromo-5-nitrobenzoic acid. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Isopropyl-5-nitrobenzoic acid | C10H11NO4 | CID 131380184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-BROMO-5-NITROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 4. byjus.com [byjus.com]

- 5. 3-Bromo-5-isopropylaniline|CAS 112930-36-6 [benchchem.com]

- 6. 3-Bromo-N-methyl-5-nitrobenzamide synthesis - chemicalbook [chemicalbook.com]

- 7. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-N-isopropyl-5-nitrobenzamide

Topic: Yield Improvement & Troubleshooting Guide

Ticket ID: #SYN-941294-OPT Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 3-Bromo-N-isopropyl-5-nitrobenzamide (CAS: 941294-16-2) is a critical intermediate step often encountered in the development of kinase inhibitors and PARP inhibitors. While the core chemistry—amide coupling—appears straightforward, the electron-deficient nature of the 3-bromo-5-nitrobenzoic acid precursor introduces specific challenges.

Researchers frequently report yields fluctuating between 40-60% , often due to moisture sensitivity of the acid chloride intermediate or incomplete conversion caused by the steric bulk of the isopropyl group. This guide outlines an optimized "Acid Chloride Activation" protocol designed to stabilize yields at >85% , supported by mechanistic insights and troubleshooting workflows.

Module 1: The "Golden Batch" Protocol

Standardized methodology for high-fidelity synthesis.

Reaction Scheme

The most robust route utilizes Thionyl Chloride (

Stoichiometry Table:

| Reagent | Equiv. | Role | Critical Note |

|---|---|---|---|

| 3-Bromo-5-nitrobenzoic acid | 1.0 | Limiting Reagent | Ensure dry (<0.5% water content). |

| Thionyl Chloride (

Step-by-Step Workflow

Phase 1: Activation (Acid Chloride Formation)

-

Setup: Charge a flame-dried RBF with 3-bromo-5-nitrobenzoic acid and anhydrous DCM (or Toluene for scale-up).

-

Catalysis: Add catalytic DMF (2-3 drops). Mechanism: DMF reacts with

to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent electrophile than -

Addition: Add

dropwise at room temperature. -

Reflux: Heat to reflux (

C for DCM,-

Checkpoint: The suspension should become a clear yellow solution.

-

-

Isolation: Concentrate in vacuo to remove excess

. Crucial: Azeotrope with toluene 2x to remove trace thionyl chloride.

Phase 2: Amidation (Coupling)

-

Solvation: Redissolve the crude acid chloride in anhydrous DCM. Cool to 0°C (ice bath).

-

Scavenger: Add Triethylamine (

). -

Nucleophilic Attack: Add Isopropylamine dropwise over 15 minutes.

-

Exotherm Alert: Maintain internal temp <10°C to prevent impurity formation.

-

-

Workup: Stir at RT for 2 hours. Quench with 1M HCl (removes unreacted amine), wash with sat.

(removes unreacted acid), then Brine. -

Purification: Dry over

and concentrate. If the product is sticky/oily, triturating with cold Hexane/Ether usually induces crystallization.

Module 2: Troubleshooting Dashboard

Diagnose specific failure modes based on experimental observation.

| Symptom | Root Cause | Corrective Action |

| Yield < 50% | Hydrolysis: The acid chloride reverted to starting material (SM) before amine addition. | Ensure rigorous drying of the acid chloride (azeotrope with toluene). Use fresh anhydrous DCM. |

| Black/Dark Reaction Mixture | Thermal Decomposition: Overheating during the | Reduce reflux temperature. Do not exceed 80°C. Ensure inert atmosphere ( |

| "Sticky" Gum instead of Solid | Impurity Profile: Presence of urea byproducts or residual solvent. | Triturate the crude gum with cold diethyl ether or pentane. Scratch the flask to induce nucleation. |

| TLC shows Starting Material (Acid) | Incomplete Activation: Electron-withdrawing groups ( | Increase DMF catalyst. Without DMF, electron-deficient acids react very slowly with |

| Violent Fuming upon Amine Addition | Excess | The evaporation step (Phase 1, Step 5) was insufficient. Azeotrope twice with toluene before adding amine. |

Module 3: Mechanistic Visualization

Understanding the DMF Catalytic Cycle is key to optimizing yield for this specific substrate.

The diagram below illustrates why DMF is non-negotiable for 3-bromo-5-nitrobenzoic acid. The electron-withdrawing nitro group makes the carboxylic acid oxygen less nucleophilic. DMF acts as a "carrier," forming a highly reactive chloroiminium species that facilitates the chlorine transfer.

Figure 1: The DMF-catalyzed activation pathway.[1] Note that the Vilsmeier reagent is the active species driving the conversion of the electron-deficient acid.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use coupling reagents (HATU/EDC) instead of Thionyl Chloride? A: Yes, but with caveats.

-

Pros: Milder conditions, no acidic fumes.

-

Cons: Reagents like HATU are expensive for scale-up. The electron-deficient acid is less reactive, often requiring longer reaction times (12–24h) or stronger bases (DIPEA).

-

Recommendation: Use HATU only for small-scale (<100mg) exploratory synthesis. For >1g, the Acid Chloride route is superior in cost and purification ease [2].

Q2: The product is precipitating during the workup. How do I handle this? A: 3-Bromo-N-isopropyl-5-nitrobenzamide has low solubility in water but moderate solubility in DCM. If a precipitate forms during the aqueous wash, it is likely your product.

-

Fix: Do not filter it away! Add more DCM to dissolve it, or extract the aqueous layer with Ethyl Acetate (EtOAc) instead of DCM, as nitro-benzamides are often more soluble in EtOAc.

Q3: Is the isopropyl group prone to steric hindrance? A: Moderately. While isopropylamine is a secondary carbon amine, it is nucleophilic enough. However, if you observe low conversion, ensure you are using Triethylamine (2.0 equiv) . The base neutralizes the HCl generated; if the pH drops, the amine becomes protonated (ammonium salt) and loses nucleophilicity, halting the reaction.

Q4: Can I use Methyl 3-bromo-5-nitrobenzoate and react it with isopropylamine directly?

A: This approach (transamidation) is generally slower for isopropylamine compared to methylamine. The steric bulk of the isopropyl group makes direct attack on the ester difficult without high temperatures or strong Lewis acid catalysts (

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852.

-

BenchChem Technical Repository. (2025). Optimization of reaction conditions for benzamide synthesis.

-

PubChem Compound Summary. (2025). 3-Bromo-N-isopropyl-5-nitrobenzamide (CID 26369867).[3]

Sources

Overcoming solubility issues with 3-Bromo-N-isopropyl-5-nitrobenzamide

Case Reference: Solubility & Handling Optimization

Welcome to the Technical Support Center. You are accessing the troubleshooting module for 3-Bromo-N-isopropyl-5-nitrobenzamide (CAS: 941294-16-2). This guide addresses the specific physicochemical challenges posed by this molecule's "brick dust" characteristics—specifically its high crystallinity driven by the nitro group and significant lipophilicity contributed by the bromine and isopropyl moieties.

Part 1: Physicochemical Profile & Solubility Matrix

Before troubleshooting, verify your compound aligns with these properties. This molecule exhibits Class II/IV behavior in the Biopharmaceutics Classification System (BCS)—low solubility, variable permeability.

Table 1: Solubility & Physical Properties

| Property | Value / Characteristic | Impact on Experiment |

| Molecular Weight | 287.11 g/mol | Small molecule, capable of high molarity stocks if solvent is correct. |

| Predicted LogP | ~2.5 (Lipophilic) | High Risk: Will partition into plastics/lipids; poor aqueous solubility. |

| Structural Drivers | Nitro (-NO₂) & Bromine (-Br) | Nitro groups induce strong crystal lattice stacking (high melting energy); Bromine adds hydrophobicity. |

| Primary Solvent | DMSO (Dimethyl sulfoxide) | Recommended stock concentration: 10 – 50 mM . |

| Secondary Solvents | DMF, Ethanol (warm) | Alternatives if DMSO is incompatible with downstream chemistry. |

| Incompatible | Water, PBS, TRIS (Pure) | Do not add solid directly to aqueous buffers. |

Part 2: Troubleshooting Guides (Q&A Format)

Module A: Stock Solution Preparation

Q: I added DMSO to the solid, but it’s still cloudy. Is my product defective? A: Not necessarily. The nitro group at the 5-position and the amide backbone create strong intermolecular hydrogen bonding and pi-stacking, leading to a high lattice energy.

-

The Fix:

-

Vortex vigorously for 60 seconds.

-

Sonication: Sonicate in a water bath at 35–40°C for 5–10 minutes. The heat helps break the lattice energy, allowing the DMSO to solvate the molecules.

-

Check your DMSO: DMSO is hygroscopic.[1] If your DMSO is "wet" (absorbed water from air), solubility drops exponentially. Use fresh, anhydrous DMSO (≤0.05% water).

-

Q: My DMSO stock froze in the fridge, and now there are crystals after thawing. Can I use it? A: Do not use immediately. The crystals are pure compound that "crashed out" as the DMSO froze.

-

The Fix: You must re-dissolve the precipitate completely. Warm the vial to 37°C and vortex until absolutely clear. If you pipette the supernatant while crystals remain, you are dosing a significantly lower concentration than calculated.

Module B: Biological Assays (Cell Culture/Enzymatic)

Q: When I add my DMSO stock to the cell media, I see a white precipitate immediately. How do I stop this? A: This is "Solvent Shock." You are transitioning from a dielectric constant of ~47 (DMSO) to ~80 (Water) too rapidly, causing local supersaturation.

The Solution: Intermediate Dilution Protocol Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate dilution step to "step down" the hydrophobicity.

Protocol:

-

Stock: 10 mM in DMSO.

-

Intermediate: Dilute 1:10 or 1:20 into pure DMSO or a DMSO/Ethanol mix first, OR dilute into a surfactant-containing buffer (e.g., PBS + 0.05% Tween-80) if the assay allows.

-

Final: Add the intermediate to the media. Ensure rapid mixing during addition.

Visual Workflow: Preventing Precipitation

Caption: Figure 1. Comparison of direct addition (high risk) vs. serial dilution (optimized) to maintain solubility.

Module C: In Vivo Formulation

Q: I need to inject this into mice (IP or PO). Can I use 100% DMSO? A: No. 100% DMSO is toxic and causes pain. For a lipophilic nitrobenzamide, you need a vehicle that encapsulates the hydrophobic core.

Recommended Vehicle Formulation:

-

Standard: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.

-

Advanced (If precipitation persists): 10% HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) in water.

-

Mechanism:[1] The cyclodextrin ring forms a "bucket" around the hydrophobic bromophenyl/isopropyl groups, shielding them from the water.

-

Part 3: Chemical Purification (Recrystallization)

Q: My synthesis yielded a brown solid. How do I purify this specific benzamide? A: Nitrobenzamides often "oil out" (form a sticky gum) instead of crystallizing if the solvent is too polar.

Decision Tree for Solvent Selection:

Caption: Figure 2. Solvent selection logic for recrystallizing nitrobenzamide derivatives based on impurity profile.

References

-

PubChem. 3-Bromo-N-isopropyl-5-nitrobenzamide (Compound). National Library of Medicine. Available at: [Link]

-

Mettler Toledo. Recrystallization Guide: Solvents and Methods for Nitro-compounds. Available at: [Link]

Sources

Technical Support Center: 3-Bromo-N-isopropyl-5-nitrobenzamide

Welcome to the technical support guide for 3-Bromo-N-isopropyl-5-nitrobenzamide. This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. As a substituted nitroaromatic amide, its reactivity is governed by the interplay of its functional groups. This guide provides in-depth, cause-and-effect troubleshooting advice and protocols to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guide: Common Stability Issues

This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying chemical principles and actionable solutions.

Question 1: I'm observing inconsistent results or a loss of compound activity in my aqueous-based assays over time. What's happening?

Answer: This is a classic symptom of compound degradation. For 3-Bromo-N-isopropyl-5-nitrobenzamide, the primary culprit in aqueous buffers is likely hydrolysis of the amide bond, especially if the pH is not strictly controlled.

Underlying Cause: Amide Bond Hydrolysis

The amide bond, while generally stable, is susceptible to cleavage under both acidic and basic conditions. This reaction breaks the amide into its constituent carboxylic acid and amine.[1][2] In this case, degradation would yield 3-bromo-5-nitrobenzoic acid and isopropylamine.

-